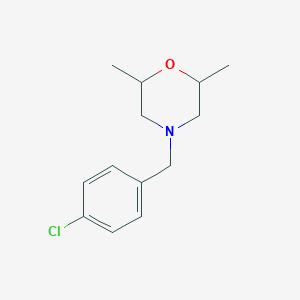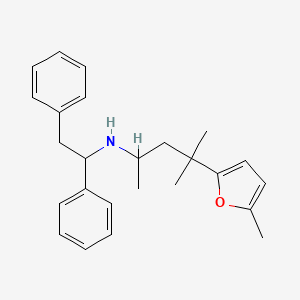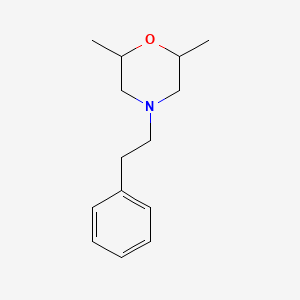![molecular formula C18H17Cl3N2O B5224564 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in cell growth and division.
科学研究应用
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been found to enhance the activity of other cancer drugs, such as rituximab and venetoclax, making it a promising candidate for combination therapy.
作用机制
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B cells, which are a type of immune cell that can become cancerous in certain types of lymphoma and leukemia. By blocking the activity of BTK, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the activity of BTK, it can also inhibit the activity of other enzymes involved in cell growth and division, such as AKT and ERK. This can lead to a reduction in the proliferation and survival of cancer cells. 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating certain types of cancer.
实验室实验的优点和局限性
2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied, with a large body of research available on its efficacy and mechanism of action. However, there are also some limitations to using 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in lab experiments. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, its efficacy may vary depending on the type of cancer being studied.
未来方向
There are several future directions for research on 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. One area of focus is the development of combination therapies that include 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide and other cancer drugs. This approach has shown promise in preclinical studies and may lead to improved outcomes for patients with certain types of cancer. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide treatment. This could help to personalize treatment and improve outcomes for patients. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors, which could lead to improved efficacy and reduced side effects compared to 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide.
合成方法
The synthesis of 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide involves several steps, starting with the reaction of 2,4-dichloroaniline with piperidine to form 2,4-dichloro-N-(1-piperidinyl)aniline. This intermediate is then reacted with 3-chloro-4-aminobenzamide to form the final product, 2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. The synthesis method has been optimized to produce high yields and purity of the compound, making it suitable for use in research studies.
属性
IUPAC Name |
2,4-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c19-12-4-6-14(15(20)10-12)18(24)22-13-5-7-17(16(21)11-13)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKGWDPIVEPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B5224501.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5224509.png)



![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)